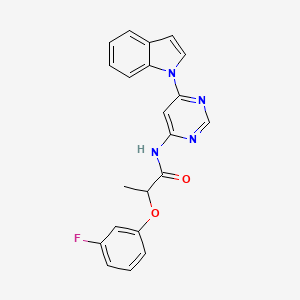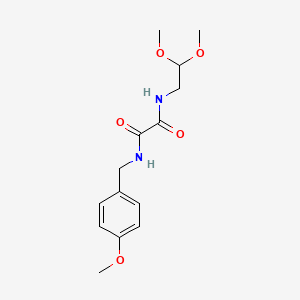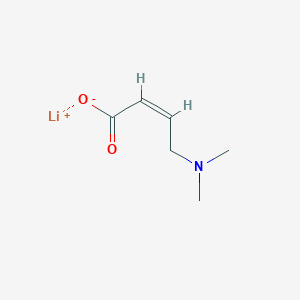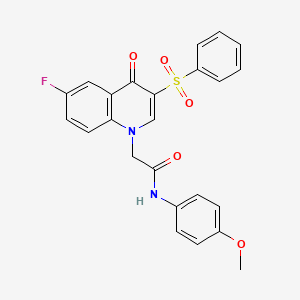
(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide, also known as HCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of acrylamides, which are widely used in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide also inhibits the phosphorylation of MAPKs, which are involved in the regulation of cell proliferation and apoptosis. In addition, (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide activates the Nrf2/ARE pathway, which is responsible for the induction of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and protection against oxidative stress. (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide has also been shown to modulate the expression of various genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide in lab experiments is its low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is a synthetic compound, and its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the research on (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide, including the investigation of its potential applications in the treatment of cancer, inflammation, and oxidative stress-related diseases. Further studies are also needed to elucidate the mechanism of action of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide and to identify its molecular targets. In addition, the development of novel derivatives of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide with improved bioactivity and pharmacokinetic properties may lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide involves the reaction of furan-3-carboxaldehyde with 4-hydroxychroman-4-ylmethylamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to give (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide as a yellow solid. The purity and yield of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and oxidative stress-related diseases. Several studies have reported that (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide exhibits anti-proliferative, anti-inflammatory, and antioxidant activities in vitro and in vivo.
Eigenschaften
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(6-5-13-7-9-21-11-13)18-12-17(20)8-10-22-15-4-2-1-3-14(15)17/h1-7,9,11,20H,8,10,12H2,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXKWUAUCRHTJE-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2543969.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543974.png)
![5-[(2,4-dichlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2543976.png)
![(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B2543977.png)

![2-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2543979.png)
![3',5'-Dimethyl 6'-amino-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B2543982.png)

![Methyl 5-acetyl-2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B2543986.png)
![4-Chloro-6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2543988.png)
